2-(2-Chloroethyl)-1,3,5-trimethylbenzene

Descripción general

Descripción

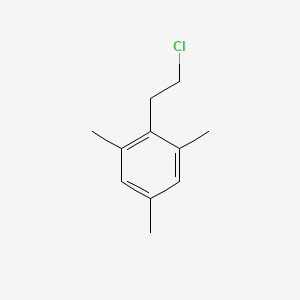

2-(2-Chloroethyl)-1,3,5-trimethylbenzene is an organic compound with a benzene ring substituted by three methyl groups and one 2-chloroethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-1,3,5-trimethylbenzene typically involves the alkylation of 1,3,5-trimethylbenzene with 2-chloroethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the reaction mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where 1,3,5-trimethylbenzene and 2-chloroethanol are fed continuously along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from the unreacted starting materials and by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Chloroethyl)-1,3,5-trimethylbenzene undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.

Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom, resulting in the formation of 2-ethyl-1,3,5-trimethylbenzene.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol at elevated temperatures.

Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are conducted under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed. The reactions are performed under an inert atmosphere to prevent oxidation.

Major Products Formed

Substitution Reactions: Products include 2-hydroxyethyl-1,3,5-trimethylbenzene, 2-aminoethyl-1,3,5-trimethylbenzene, and 2-mercaptoethyl-1,3,5-trimethylbenzene.

Oxidation Reactions: Products include 1,3,5-trimethylbenzoic acid and 1,3,5-trimethylbenzaldehyde.

Reduction Reactions: The major product is 2-ethyl-1,3,5-trimethylbenzene.

Aplicaciones Científicas De Investigación

Synthesis of Cationic Polymers

One of the primary applications of 2-(2-Chloroethyl)-1,3,5-trimethylbenzene is in the synthesis of cationic polymers. These polymers are widely used in various fields such as:

- Water Treatment : Cationic polymers serve as flocculants to remove suspended particles from water.

- Paper Industry : They are used as retention aids to improve the efficiency of the paper-making process.

- Cosmetics : Employed in formulations to enhance the conditioning properties of hair and skin products.

Case Study: Water Treatment Application

A study demonstrated the effectiveness of cationic polymers synthesized from this compound in removing turbidity from wastewater. The polymer showed a significant reduction in turbidity levels compared to conventional methods.

Pharmaceutical Applications

The compound has potential applications in the pharmaceutical industry for drug formulation and delivery systems. Its chlorinated structure allows for modifications that can enhance bioavailability or target specific biological pathways.

Case Study: Drug Delivery Systems

Research indicates that derivatives of this compound can be utilized to create drug delivery systems that release therapeutic agents in a controlled manner. This is particularly beneficial for treatments requiring sustained release over time.

Chemical Intermediates

This compound acts as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for producing:

- Agrochemicals : Such as herbicides and insecticides.

- Dyes and Pigments : Used in textile and paint industries.

Data Table: Comparison of Reactivity with Other Compounds

| Compound | Reactivity Type | Applications |

|---|---|---|

| This compound | Nucleophilic Substitution | Agrochemicals, Dyes |

| 1-Chloro-2-methylbenzene | Electrophilic Aromatic Substitution | Pharmaceuticals |

| 1-Bromo-3-methylbenzene | Nucleophilic Substitution | Organic Synthesis |

Environmental Impact and Safety Considerations

While this compound has numerous applications, it is essential to consider its environmental impact and safety profile. The compound is classified as hazardous; it can cause skin irritation and serious eye damage upon contact.

Safety Data:

- Signal Word : Danger

- Hazard Statements : Causes skin irritation (H315), causes serious eye irritation (H319).

Proper handling procedures must be followed to mitigate risks associated with exposure during industrial applications.

Mecanismo De Acción

The mechanism of action of 2-(2-Chloroethyl)-1,3,5-trimethylbenzene involves its ability to act as an alkylating agent. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of DNA replication and protein synthesis, ultimately resulting in cell death. The compound’s molecular targets include the N7 position of guanine in DNA and the thiol groups in proteins.

Comparación Con Compuestos Similares

Similar Compounds

2-Chloroethanol: An organic compound with a similar 2-chloroethyl group but lacks the benzene ring and methyl groups.

Mustard Gas (Bis(2-chloroethyl) sulfide): A compound with two 2-chloroethyl groups attached to a sulfur atom, known for its use as a chemical warfare agent.

2-Chloroethyl Ether: A compound with two 2-chloroethyl groups attached to an oxygen atom.

Uniqueness

2-(2-Chloroethyl)-1,3,5-trimethylbenzene is unique due to the presence of both the benzene ring and the 2-chloroethyl group. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the methyl groups on the benzene ring also influences its reactivity and stability, making it a valuable compound for various applications.

Actividad Biológica

2-(2-Chloroethyl)-1,3,5-trimethylbenzene, also known as 2-chloromesitylene , is an organic compound with notable biological activity due to its unique structural characteristics. This compound features a benzene ring with three methyl groups and a chloroethyl substituent, which influences its chemical reactivity and potential biological effects. Understanding the biological activity of this compound is essential for evaluating its applications in various fields, including medicine and environmental science.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁Cl

- Molecular Weight : 154.637 g/mol

- IUPAC Name : 2-Chloro-1,3,5-trimethylbenzene

- CAS Registry Number : 1667-04-5

The structure of this compound is characterized by:

- A benzene ring substituted at positions 1, 3, and 5 with methyl groups.

- A chloroethyl group at position 2.

This configuration enhances the compound's steric bulk and influences its interactions with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Integration : The compound can integrate into cell membranes, altering their fluidity and permeability. This property is crucial for maintaining cellular integrity and function.

- Eicosanoid Production : Upon hydrolysis of the ester bonds within the phospholipid structure, it may release arachidonic acid, a precursor for eicosanoids—signaling molecules involved in inflammation and other physiological processes.

- Signal Transduction Modulation : The chloroethyl group can interact with proteins involved in signal transduction pathways, potentially modulating cellular responses to external stimuli.

Toxicological Profile

The toxicological assessment of chlorinated aromatic compounds, including this compound, indicates potential adverse health effects. Notably:

- Carcinogenic Potential : The U.S. Environmental Protection Agency (EPA) has categorized certain trimethylbenzene isomers as having possible carcinogenic effects based on exposure levels and biological response data .

- Environmental Impact : Studies have shown that chlorinated compounds can persist in the environment and bioaccumulate in organisms, raising concerns about long-term exposure risks .

Case Studies

- Cellular Studies : Research involving human cell lines has demonstrated that exposure to this compound can lead to altered cell signaling pathways associated with inflammation and oxidative stress .

- Animal Models : In vivo studies have shown that chronic exposure to chlorinated aromatic hydrocarbons can result in liver toxicity and changes in metabolic enzyme activity .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Membrane Dynamics | Alters membrane fluidity and permeability |

| Eicosanoid Production | Potential release of arachidonic acid leading to eicosanoid synthesis |

| Signal Transduction | Modulates protein interactions affecting cellular responses |

| Toxicological Effects | Associated with carcinogenic potential and environmental persistence |

Propiedades

IUPAC Name |

2-(2-chloroethyl)-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl/c1-8-6-9(2)11(4-5-12)10(3)7-8/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEVWNUVARIPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CCCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676787 | |

| Record name | 2-(2-Chloroethyl)-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25692-16-4 | |

| Record name | 2-(2-Chloroethyl)-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.